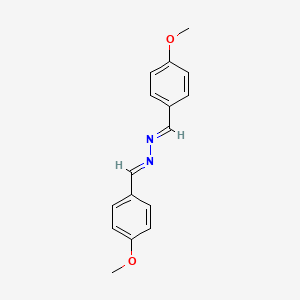

(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid

説明

“(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid” is a chemical compound . It is also known as Z-Glu(OBzl)-OH, N-Carbobenzoxy-L-glutamic Acid 5-Benzyl Ester, 5-Benzyl N-Cbz-L-glutamate, and N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester .

Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-5-amino-2-(benzyloxycarbonylamino)pentanoic acid with tert-butyl 4-oxopiperidine-l-carboxylate in a solvent such as tetrahydrofuran (THF) and water .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H18N2O4 . The InChI Key for this compound is ZYGRWJVRLNJIMR-NSHDSACASA-N .Chemical Reactions Analysis

This compound can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.3 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Transglutaminase Activity Determination

Z-GLN-GLY-OH serves as a γ-glutamyl donor substrate used in the spectrophotometric determination of transglutaminase (TGase) activity. This application is crucial for understanding and measuring enzyme activity in various biological processes .

Synthesis of N-linked Neoglycoproteins

The compound is utilized to enzymatically synthesize N-linked neoglycoproteins, which are important for studying protein glycosylation and its implications in cellular communication and immune response .

Preparation of Conductive Hydrogels

Innovative approaches have been developed for preparing gelatin-based conductive hydrogels by integrating Z–Gln–Gly into gelatin polymers via enzymatic crosslinking. This enhances both mechanical and conductive properties of hydrogels, which have potential applications in biomedical engineering and wearable electronics .

Drug Delivery Systems

Amino acid-based polymers, which can be derived from compounds like Z-GLN-GLY-OH, show great potential in drug delivery applications due to their exceptional physical structures, chemical properties, and biocompatibility .

Chiral Recognition Materials

Such polymers are also used in chiral recognition materials, which are essential for enantiomeric separation processes in pharmaceuticals and other chemical industries .

Sensor Materials

The unique properties of amino acid-based polymers make them suitable for use as sensor materials, with applications ranging from environmental monitoring to medical diagnostics .

Safety and Hazards

作用機序

Target of Action

Benzyloxycarbonyl-L-glutaminylglycine, also known as Z-GLN-GLY-OH or (S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid, is primarily used as a substrate to differentiate and characterize transglutaminase(s) (TGase) that catalyzes the post-translational covalent cross-linking of glutamine and lysine-containing peptides .

Mode of Action

The interaction of Benzyloxycarbonyl-L-glutaminylglycine with its targets involves the enzymatic transamidation reaction between a γ-glutamyl donor (Z-Gln-Gly) and hydroxylamine releasing ammonia . This process is catalyzed by transglutaminase, leading to the formation of stable isopeptide bonds between glutamine residues and primary amines in protein chains .

Biochemical Pathways

The incorporation of Benzyloxycarbonyl-L-glutaminylglycine into proteins via enzymatic crosslinking affects the glutamine metabolic pathway . This pathway plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The deamidation of proteins, which is one of the effects of this compound, increases the solubility of proteins, thereby enhancing their functional properties .

Pharmacokinetics

It is known that the compound is a white solid and has a molecular weight of 33733 . It is stored at temperatures below -20°C , indicating that its stability and bioavailability may be influenced by temperature.

Result of Action

The molecular and cellular effects of Benzyloxycarbonyl-L-glutaminylglycine’s action are primarily related to its role in protein crosslinking. The compound enhances the mechanical and conductive properties of hydrogels by integrating into gelatin polymers via enzymatic crosslinking . This process creates dynamic π–π stacking interactions, which can increase the elasticity and toughness of the hydrogel and improve the conductivity sensitivity by forming effective electronic pathways .

Action Environment

Environmental factors, such as temperature, can influence the action, efficacy, and stability of Benzyloxycarbonyl-L-glutaminylglycine. For instance, the compound exhibits higher temperature stability, making it suitable for applications at higher temperatures . Furthermore, the compound’s enzymatic activity and its interaction with its targets can be influenced by the pH of the environment .

特性

IUPAC Name |

2-[[(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUXAAOTONMPRY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid | |

CAS RN |

6610-42-0 | |

| Record name | Benzyloxycarbonyl-L-glutaminylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)

![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)